N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
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Description
“N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide” is a quinazolinone derivative . Quinazolinone and its derivatives are known for their wide range of biological activities .
Synthesis Analysis
Quinazolinone derivatives can be synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .
Molecular Structure Analysis
The molecular formula of this compound is C20H21N3O2.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. For example, 2-Methyl-4(3H)-quinazolinone underwent fold metalation with alkyl lithium to form lithio salt which react with electrophiles .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticonvulsant effects, suggesting that they may interact with targets involved in neuronal signaling .
Mode of Action
It is suggested that it may interact with its targets to modulate neuronal signaling, thereby exerting its anticonvulsant effects .
Result of Action
The compound has been evaluated for its anticonvulsant effects in various models of experimental epilepsy . The most active derivative was found to be more potent than phenytoin and ethosuximide, which are commonly used antiepileptic drugs .
Future Directions
Quinazolinone derivatives have shown promising results in various fields of research and industry. They have been studied for their potential as anti-HIV and antibacterial agents . The compound offers a potential lead for further optimization and development to new antitubercular and anti-HIV agents .
Properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-4-21(19-10-6-5-7-11-19)25(30)28-23-15-14-20(16-17(23)2)29-18(3)27-24-13-9-8-12-22(24)26(29)31/h5-16,21H,4H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUMSAWDLUKGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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